While resources like PubChem [] and ChemicalBook [] provide basic information on the compound's structure, formula, and CAS number, no scientific publications or documented research applications are readily available.
This lack of information suggests that 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide might be a relatively new compound or one not yet widely studied in scientific research.
If you require further information on this specific compound, you might consider:
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is an organic compound classified under the category of acetanilides. It is characterized by the presence of bromine, chlorine, and fluorine substituents, which contribute to its unique chemical properties. The compound's molecular formula is C15H12BrClFNO, and it has a CAS number of 1584-62-9. Its structure features a benzoyl group attached to an acetanilide backbone, making it a versatile intermediate in organic synthesis.
Due to the lack of specific data, it's crucial to handle this compound with caution assuming similar properties to other halogenated acetanilide derivatives. Potential hazards include:
The reactivity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide can be attributed to its halogen substituents, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, while the chlorine atom can also undergo similar transformations. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Research indicates that 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties, suggesting applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Furthermore, its interactions with biological targets may indicate a role in modulating inflammatory pathways.
The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide typically involves several steps:
These reactions are usually conducted under controlled conditions to ensure high yields and purity of the final product.
2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:
Studies on the interaction of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide with biological systems have revealed its potential as a modulator of inflammatory responses. Its ability to influence signaling pathways involved in inflammation makes it a candidate for further research in therapeutic applications . Interaction studies often focus on its binding affinity with specific receptors or enzymes related to inflammatory processes.
Several compounds share structural similarities with 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-Bromoacetanilide | Contains bromine and acetamide | Simpler structure, less halogenation |
4-Chloroacetanilide | Contains chlorine at para position | Lacks fluorine and bromine substituents |
o-Fluorobenzamide | Contains fluorine and amide group | No acetamido group; different reactivity |
4-Bromo-3-chloroaniline | Contains both bromine and chlorine | No benzoyl group; differing biological activity |
The presence of multiple halogens (bromine, chlorine, fluorine) and the benzoyl moiety in 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide sets it apart from these compounds, potentially enhancing its reactivity and biological activity.
Irritant;Environmental Hazard